molecular formula C15H15NO2 B172814 Methyl 2-[4-(aminomethyl)phenyl]benzoate CAS No. 133052-21-8

Methyl 2-[4-(aminomethyl)phenyl]benzoate

Cat. No. B172814
M. Wt: 241.28 g/mol
InChI Key: LTSYIBPODUDLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(aminomethyl)phenyl]benzoate, also known as MABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABA is a white crystalline powder with a molecular weight of 277.33 g/mol. It is a member of the benzoic acid ester family and is commonly used as a reagent in organic synthesis.

Mechanism Of Action

Methyl 2-[4-(aminomethyl)phenyl]benzoate acts as a fluorescent probe by binding to metal ions and undergoing a conformational change, which results in an increase in fluorescence intensity. The mechanism of Methyl 2-[4-(aminomethyl)phenyl]benzoate's binding to metal ions is based on the chelation of the metal ion by the amino and carboxylic groups of Methyl 2-[4-(aminomethyl)phenyl]benzoate.

Biochemical And Physiological Effects

Methyl 2-[4-(aminomethyl)phenyl]benzoate has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-[4-(aminomethyl)phenyl]benzoate in laboratory experiments is its high sensitivity and selectivity for metal ion detection. Methyl 2-[4-(aminomethyl)phenyl]benzoate is also easy to synthesize and has a low cost. However, Methyl 2-[4-(aminomethyl)phenyl]benzoate has some limitations, such as its low solubility in water, which can affect its performance in some experiments.

Future Directions

There are several future directions for the research on Methyl 2-[4-(aminomethyl)phenyl]benzoate. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Methyl 2-[4-(aminomethyl)phenyl]benzoate can also be used as a building block for the synthesis of new compounds with potential biological activities. Additionally, the synthesis of Methyl 2-[4-(aminomethyl)phenyl]benzoate derivatives with improved solubility and selectivity for metal ions can be explored.

Scientific Research Applications

Methyl 2-[4-(aminomethyl)phenyl]benzoate has been extensively studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis for the preparation of various compounds such as peptides, amides, and esters. Methyl 2-[4-(aminomethyl)phenyl]benzoate has also been used as a fluorescent probe for the detection of metal ions such as copper and iron.

properties

CAS RN

133052-21-8

Product Name

Methyl 2-[4-(aminomethyl)phenyl]benzoate

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)phenyl]benzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3

InChI Key

LTSYIBPODUDLIX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN

synonyms

4'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound (f) of Example 6 (3.85 g, 0.01 mole) is dissolved in 100 mL of absolute ethanol with warming. Hydrazine hydrate (7.5 mL) is added at once. The solution is heated to reflux for 10 minutes and the reaction mixture sets up. The mixture is cooled to room temperature and filtered. The precipitate is washed with excess hot ethanol. The ethanol fraction is rotovapped to a pale yellow oil. Chromatography on silica gel using methylene chloride/25% methanol as the mobile phase yields 1.6 g (66%) of a pale yellow oil. 1H NMR (CDCl3) 7.83 (1H, d, J=7 Hz); 7.6-7.2 (7H, m); 3.92 (2H, s); 3.66 (3H, s); 2.16 (2H, bs). Mass Spec. (DCl) m/z 242 (M+H). Analysis--calc'd for C15H15NO2.H2O: C, 71.97; H, 6.44; N, 5.60; found: C, 71.60; H, 6.27; N, 5.70.
Name
Compound ( f )
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
66%

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